An In-Depth Technical Guide to Hydrazodiisobutyronitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Hydrazodiisobutyronitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazodiisobutyronitrile, with the CAS number 6869-07-4 , is a significant intermediate in the synthesis of azo compounds, most notably the widely used radical initiator, Azobisisobutyronitrile (AIBN). While often overshadowed by its more famous derivative, a thorough understanding of Hydrazodiisobutyronitrile's properties, synthesis, and handling is crucial for chemists working in polymer science, organic synthesis, and pharmaceutical development. This technical guide provides a comprehensive overview of this important, yet often overlooked, chemical compound.
Chemical and Physical Properties
Hydrazodiisobutyronitrile, also known as 2,2'-Hydrazobis(2-methylpropionitrile), is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are either not definitively established or are presented as estimates in available literature.
| Property | Value | Reference(s) |
| CAS Number | 6869-07-4 | [2][3][4] |
| Molecular Formula | C₈H₁₄N₄ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 284.45°C (rough estimate) | [1][2] |
| Melting Point | Not available | [5] |
| Solubility | Not available | [5] |
| Density | 1.0186 g/cm³ (rough estimate) | [1][2] |
| Storage Temperature | -20°C, protect from light | [1] |
Synthesis of Hydrazodiisobutyronitrile
The primary route for the synthesis of Hydrazodiisobutyronitrile involves the reaction of acetone cyanohydrin with hydrazine. This reaction is a key step in the industrial production of AIBN.
Reaction Pathway
The synthesis proceeds via the reaction of two equivalents of acetone cyanohydrin with one equivalent of hydrazine, leading to the formation of Hydrazodiisobutyronitrile and two equivalents of water.
Caption: Synthesis of Hydrazodiisobutyronitrile from Acetone Cyanohydrin and Hydrazine.
Experimental Protocol
While specific, detailed laboratory-scale procedures for the isolation of pure Hydrazodiisobutyronitrile are not extensively published, the general synthetic approach can be inferred from the manufacturing processes of AIBN. The following is a generalized protocol:
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Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with hydrazine hydrate.
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Reactant Addition: Acetone cyanohydrin is added dropwise to the hydrazine hydrate solution while maintaining a controlled temperature, typically below 30°C, to manage the exothermic nature of the reaction.
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Reaction Monitoring: The reaction mixture is stirred for a specified period until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: The resulting product, Hydrazodiisobutyronitrile, which may precipitate from the reaction mixture, is then isolated by filtration. The crude product is washed with water to remove any unreacted starting materials and by-products.
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Drying: The isolated solid is dried under vacuum at a low temperature to yield the final product. It is crucial to avoid high temperatures during drying to prevent decomposition.
Applications in Research and Development
The primary application of Hydrazodiisobutyronitrile is as a key intermediate in the synthesis of 2,2'-Azobis(2-methylpropionitrile) (AIBN), a widely used radical initiator in polymer chemistry and organic synthesis.[6] The oxidation of Hydrazodiisobutyronitrile yields AIBN.
Beyond its role as a precursor, Hydrazodiisobutyronitrile is a reactant in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its bifunctional nature, containing both hydrazine and nitrile groups, makes it a versatile building block for the construction of more complex molecules.
Safety and Handling
Hydrazodiisobutyronitrile is classified as a hazardous substance and requires careful handling to minimize risk.
Hazard Identification
According to available Safety Data Sheets (SDS), Hydrazodiisobutyronitrile presents the following hazards:
Recommended Precautions
When handling Hydrazodiisobutyronitrile, the following safety measures should be strictly observed:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[8] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] Store refrigerated and protected from light.[1][8]
First Aid Measures
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If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]
-
If on Skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
Logical Flow of Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Hydrazodiisobutyronitrile, from preparation to disposal.
Caption: Workflow for the safe handling of Hydrazodiisobutyronitrile.
Conclusion
Hydrazodiisobutyronitrile is a valuable chemical intermediate with a critical role in the production of AIBN and as a building block in organic synthesis. While its own physical properties are not as extensively documented as its more famous derivative, a clear understanding of its synthesis, applications, and particularly its hazards is essential for any researcher or professional working with this compound. Adherence to strict safety protocols is paramount to ensure the safe and effective use of Hydrazodiisobutyronitrile in a laboratory or industrial setting.
References
- CymitQuimica. (2020, August 18). Safety Data Sheet: 2,2'-HYDRAZOBIS[2-METHYLPROPANENITRILE].
- AK Scientific, Inc. Safety Data Sheet: 2,2'-Hydrazobis[2-methylpropanenitrile].
- Combi-Blocks, Inc. (2024, June 11). Safety Data Sheet: QM-3777, 2,2'-Hydrazobis[2-methylpropanenitrile].
-
LookChem. Cas 6869-07-4, A,A'-HYDRAZODIISOBUTYRONITRILE. Retrieved from [Link]
-
Chemsrc. CAS#:6869-07-4 | Propionitrile, 2,2-hydrazobis(2-methyl- (8CI)). Retrieved from [Link]
-
Pharmaffiliates. CAS No : 6869-07-4 | Product Name : α,α'-Hydrazodiisobutyronitrile. Retrieved from [Link]
Sources
- 1. 6869-07-4 CAS MSDS (A,A'-HYDRAZODIISOBUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Cas 6869-07-4,A,A'-HYDRAZODIISOBUTYRONITRILE | lookchem [lookchem.com]
- 3. CAS#:6869-07-4 | Propionitrile, 2,2-hydrazobis(2-methyl- (8CI) | Chemsrc [chemsrc.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aksci.com [aksci.com]
- 6. nbinno.com [nbinno.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. combi-blocks.com [combi-blocks.com]
